molecular formula C10H14ClNO4 B5111937 dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate

dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate

Cat. No. B5111937
M. Wt: 247.67 g/mol
InChI Key: ZHFGCDHMQNHDLG-SREVYHEPSA-N
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Description

Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a colorless crystalline solid that has a unique structure, making it an important reagent in various chemical reactions.

Mechanism of Action

Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid acts as a nucleophile in various chemical reactions. It can undergo nucleophilic addition reactions with electrophiles, such as carbonyl compounds and alkyl halides. It can also undergo nucleophilic substitution reactions with halogenated compounds.
Biochemical and Physiological Effects:
dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant activity and has been shown to protect against oxidative stress in vitro.

Advantages and Limitations for Lab Experiments

Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid is a versatile reagent that can be used in a wide range of chemical reactions. It is relatively easy to synthesize and is commercially available. However, it has some limitations, such as its sensitivity to moisture and air, which can lead to degradation of the compound.

Future Directions

There are several future directions for the use of dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It can also be used in the synthesis of new materials with unique properties. Additionally, further studies are needed to explore the biochemical and physiological effects of dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid and its potential therapeutic applications.
In conclusion, dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid is a valuable reagent in scientific research due to its unique structure and versatility in various chemical reactions. Its potential applications in pharmaceuticals, agrochemicals, and materials science make it an important compound for future research.

Synthesis Methods

Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst. The reaction proceeds through an intermediate compound, which is then treated with thionyl chloride and dimethylamine to yield the final product.

Scientific Research Applications

Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of cyclic compounds, such as lactones and lactams, as well as in the synthesis of heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

IUPAC Name

dimethyl 2-[(Z)-2-chloro-3-(dimethylamino)prop-2-enylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4/c1-12(2)6-7(11)5-8(9(13)15-3)10(14)16-4/h5-6H,1-4H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFGCDHMQNHDLG-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=C(C(=O)OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=C(C(=O)OC)C(=O)OC)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[(2Z)-2-chloro-3-(dimethylamino)-2-propenylidene]malonate

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